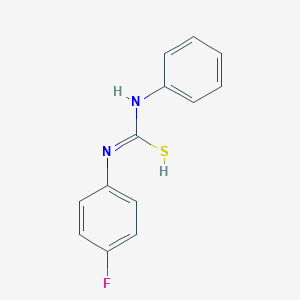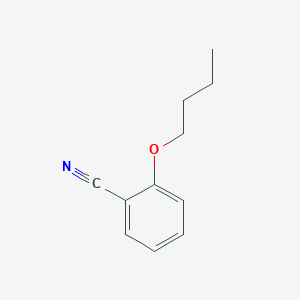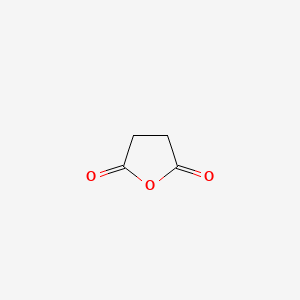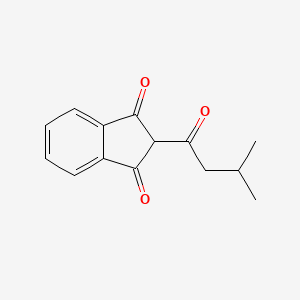
N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a phosphonic acid group and a hydroxyamino group attached to a three-carbon chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxyamino)propyl]phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloropropylphosphonic acid with hydroxylamine . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [3-(Hydroxyamino)propyl]phosphonic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
化学反応の分析
Types of Reactions
[3-(Hydroxyamino)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[3-(Hydroxyamino)propyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [3-(Hydroxyamino)propyl]phosphonic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Some compounds similar to [3-(Hydroxyamino)propyl]phosphonic acid include:
Aminocaproic acid: Used as an antifibrinolytic agent.
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.
Mefenamic acid: A non-steroidal anti-inflammatory drug.
Uniqueness
What sets [3-(Hydroxyamino)propyl]phosphonic acid apart is its unique combination of a hydroxyamino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)
